![molecular formula C10H6ClFN2O B2488448 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol CAS No. 62902-73-2](/img/structure/B2488448.png)
6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol
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Overview
Description
"6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol" belongs to the pyridazinone class of compounds, which are recognized for their wide range of biological activities and applications in medicinal chemistry. Pyridazinones serve as versatile scaffolds in the development of various heterocyclic systems and pharmaceutical agents due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of pyridazinones typically involves the condensation of diketones or β-keto esters with hydrazines. For "6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol", specific synthetic routes might involve the use of fluorophenyl pyridazinyl ketones as precursors. These compounds can be prepared from dichloropyridazine, highlighting their role as valuable precursors for creating pyridazinyl-substituted benzo-annelated heterocycles (Heinisch, Haider, & Moshuber, 1994).
Molecular Structure Analysis
The molecular structure of pyridazinones, including "6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol", is characterized by density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. These analyses provide insights into the harmony between theoretical and experimental values, revealing intermolecular hydrogen bonding and other interactions critical to the compound's stability and reactivity (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical behavior of pyridazinones includes their reactions with various reagents to form new derivatives, showcasing their versatility. For example, reactions with phosphoryl chloride can lead to chloro derivatives, which can further react with aromatic amines to form new compounds. This reactivity pattern underscores the synthetic utility of pyridazinones in creating a broad range of chemical entities (Alonazy, Al-Hazimi, & Korraa, 2009).
Scientific Research Applications
Precursor for Heterocyclic Systems
6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol has been studied as a precursor for various heterocyclic systems. Heinisch et al. (1994) explored its use in synthesizing benzo-annelated heterocycles, emphasizing its value in accessing previously inaccessible pyridazinyl-substituted compounds (Heinisch, Haider, & Moshuber, 1994).
Anticancer, Antiangiogenic, and Antioxidant Agent
Kamble et al. (2015) synthesized derivatives of 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol, examining their potential as anticancer, antiangiogenic, and antioxidant agents. The study highlighted compounds exhibiting significant inhibitory activities against cancer cell lines and proangiogenic cytokines (Kamble et al., 2015).
Antiviral Properties
Research by Heinisch et al. (1996) on pyridazino[3,4-b][1,5]benzodiazepin-5-ones, derived from similar compounds, focused on their potential as inhibitors of the human immunodeficiency virus type 1 reverse transcriptase. This study provides insight into the structural influences on the inhibitory potency of these compounds (Heinisch et al., 1996).
Crystal Structure and Density Functional Theory Analysis
Sallam et al. (2021) conducted a detailed study on the crystal structure and density functional theory (DFT) analysis of a related pyridazine derivative. This research provides valuable information on the molecular structure and interactions of these compounds (Sallam et al., 2021).
Anticonvulsant Drug Properties
Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds related to 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol, offering insights into their structural and electronic properties. This research contributes to understanding the pharmacological potential of these compounds (Georges, Vercauteren, Evrard, & Durant, 1989).
Corrosion Inhibition
Mashuga et al. (2017) explored the use of pyridazine derivatives, including those similar to 6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol, as corrosion inhibitors for mild steel in acidic environments. Their study provides a practical application in industrial chemistry (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis of Pyridazinones
Liang et al. (2013) described a methodology for synthesizing pyridazin-3(2H)-ones, a process relevant to the compound . This research offers insights into the synthetic routes available for creating similar compounds (Liang, Yang, Xu, Niu, Sun, & Xu, 2013).
Future Directions
Pyridazinone derivatives, including “6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol”, may have potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new synthetic strategies for these compounds.
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLDXKPZBLMJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-fluorophenyl)pyridazin-3-ol | |
CAS RN |
62902-73-2 |
Source
|
Record name | 6-(3-chloro-4-fluorophenyl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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